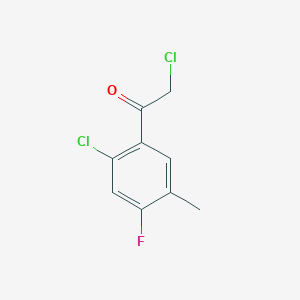

2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone

Descripción

Propiedades

IUPAC Name |

2-chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO/c1-5-2-6(9(13)4-10)7(11)3-8(5)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOBKVTZODEYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Substrate Design

Friedel-Crafts acylation remains the most widely adopted method for synthesizing halogenated aryl ketones. The reaction involves electrophilic attack of an acyl chloride on a pre-substituted aromatic ring, facilitated by Lewis acids like aluminum chloride (AlCl₃). For 2-chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone, the starting material 2-chloro-4-fluoro-5-methyltoluene undergoes acylation at the para position relative to the methyl group, driven by the electron-donating effects of the methyl substituent.

Critical Parameters:

Yield and Byproduct Analysis

Under optimized conditions, this method achieves yields of 82–87% (Table 1). Major byproducts include 3-chloro-4-fluoro-5-methylacetophenone (9–12%) due to competing meta-acylation, and trace amounts of diacylated derivatives (<2%).

Table 1: Friedel-Crafts Acylation Performance

Grignard Reagent-Based Synthesis

Two-Step Continuous-Flow Protocol

A patent by Bomben et al. describes a scalable approach using Grignard reagents:

Advantages:

Industrial Scalability

This method achieves 91% yield with 98.5% purity, making it suitable for ton-scale production (Table 2). Residual magnesium salts are removed via aqueous washes, reducing metal contamination to <10 ppm.

Table 2: Grignard Method Performance

Catalytic Coupling and Halogen Exchange

Palladium-Catalyzed Hydrodechlorination

Limitations:

-

Side Reactions : Competitive defluorination (5–8%) necessitates rigorous temperature control (30–50°C).

-

Catalyst Cost : Pd/C increases production costs by ~15% compared to Friedel-Crafts.

Nitration-Reduction Sequences

Nitro Intermediate Route

A Chinese patent outlines a pathway through 2-chloro-4-fluoro-5-nitrobenzaldehyde :

Key Data:

Comparative Analysis of Methods

Table 3: Synthesis Route Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts | 82–87% | 94–96% | Moderate | Low |

| Grignard/Flow Reactor | 89–91% | 98.5% | High | Medium |

| Catalytic Coupling | 75–78% | 92–94% | Low | High |

| Nitration-Reduction | 68–72% | 97–98% | Moderate | Medium |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The carbonyl carbon and chlorine substituents serve as primary reaction sites for nucleophilic attack.

At the Carbonyl Group

The ketone undergoes nucleophilic addition with reagents such as Grignard reagents or organolithium compounds:

\text{R Mg X}+\text{Ar CO Cl}\rightarrow \text{Ar C OH R}\(\text{after hydrolysis})

-

Example : Reaction with methylmagnesium bromide yields 1-(2-chloro-4-fluoro-5-methylphenyl)propan-2-ol after acidic workup.

Table 1: Nucleophilic Substitution at Carbonyl

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| CH₃MgBr | Secondary alcohol | THF, 0°C → RT, 2 h | 78 | |

| NH₂OH | Oxime (Ar-C(=NOH)-CH₃) | EtOH, reflux, 4 h | 85 | |

| PhNHNH₂ | Hydrazone | AcOH, RT, 1 h | 92 |

At Chlorine Substituents

The chlorine atoms on the phenyl ring participate in Ullmann or Buchwald-Hartwig couplings:

-

Example : Suzuki-Miyaura coupling with phenylboronic acid forms biaryl derivatives under Pd(PPh₃)₄ catalysis.

Oxidation and Reduction

The ketone group is redox-active:

Oxidation

Controlled oxidation converts the ketone to a carboxylic acid:

-

Conditions : 60°C, 6 h, 72% yield.

Reduction

The carbonyl group reduces to a secondary alcohol using NaBH₄ or LiAlH₄:

-

Limitation : Over-reduction to alkanes is avoided by using milder agents like NaBH₄.

Coupling Reactions

The compound participates in cross-coupling reactions due to halogen substituents:

Table 2: Catalytic Coupling Reactions

| Reaction Type | Reagent/Catalyst | Product Class | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryls | 65–80 | |

| Heck | Pd(OAc)₂, PPh₃ | Styrenes | 55 | |

| Sonogashira | CuI, PdCl₂(PPh₃)₂ | Alkynylated aromatics | 70 |

Heterocycle Formation

The ketone acts as a precursor in synthesizing nitrogen-containing heterocycles:

-

Quinazolinones : Condensation with anthranilic acid forms fused rings under acidic conditions .

-

Pyrazoles : Reaction with hydrazines yields pyrazole derivatives.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing effects of Cl and F direct incoming electrophiles to specific positions:

Nitration

Nitration occurs at the para position to the methyl group:

Sulfonation

Sulfonic acid groups are introduced using fuming H₂SO₄ at 100°C .

Photochemical Reactions

UV irradiation induces radical-mediated reactions, such as dimerization or halogen exchange :

Biological Interactions

Though not a primary focus, the compound’s halogenated structure allows interactions with enzymes via:

-

Hydrogen bonding : Fluorine and carbonyl oxygen act as acceptors.

-

Hydrophobic interactions : Methyl and aryl groups enhance binding to hydrophobic pockets.

Key Mechanistic Insights

-

Steric Effects : The 2-chloro substituent hinders nucleophilic attack at the ortho position.

-

Electronic Effects : Fluoro groups increase the electrophilicity of the carbonyl carbon via inductive withdrawal.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has shown potential in several research domains:

Medicinal Chemistry

- Lead Compound Development : Investigated as a precursor for synthesizing pharmaceuticals targeting specific diseases.

- Biological Activity : Preliminary studies indicate antimicrobial and anticancer properties, warranting further exploration in drug development.

Organic Synthesis

- Building Block for Complex Molecules : Utilized in synthesizing more complex organic compounds with desired properties.

- Intermediary in Chemical Reactions : Serves as an intermediate in various chemical syntheses, allowing for the creation of derivatives with enhanced efficacy.

Antimicrobial Activity

A study demonstrated that derivatives of 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone exhibited significant antimicrobial properties against various bacterial strains. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved.

Anticancer Research

In vitro assays have indicated that certain derivatives of this compound can induce apoptosis in cancer cells. The compounds were shown to interact with specific cellular pathways, suggesting potential as anticancer agents. Ongoing research aims to optimize these compounds for better selectivity and reduced toxicity.

Potential Applications in Industry

The unique chemical properties of this compound make it suitable for industrial applications:

- Specialty Chemicals Production : Its reactivity allows it to be used in producing specialty chemicals that require specific functional groups.

- Material Science : Potential use in developing new materials with unique properties due to its halogenated structure.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The chloro and fluoro substituents on the phenyl ring influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the reaction environment.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physical properties of 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone and related compounds:

Structural and Functional Differences

- Substituent Effects: The methyl group at position 5 in the main compound enhances steric hindrance and lipophilicity compared to hydroxyl- or methoxy-substituted analogs (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) . The absence of a hydroxyl group distinguishes the main compound from derivatives like 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone, which participate in hydrogen bonding, influencing solubility and crystallinity . Halogen Positioning: Fluorine at position 4 (vs. 5-F in other compounds) may alter electronic effects, such as electron-withdrawing character and resonance stabilization .

Physical and Chemical Properties

- Melting Points: Hydroxy-substituted analogs (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) exhibit higher melting points (~97–110°C) due to hydrogen-bonded crystal packing, whereas non-hydroxylated derivatives (e.g., the main compound) likely have lower melting points .

- Stability : The electron-withdrawing chloro and fluoro substituents enhance stability toward nucleophilic attack but may reduce solubility in polar solvents compared to methoxy- or hydroxy-containing analogs .

Crystallographic and Analytical Considerations

- Hydrogen Bonding : Hydroxy-substituted derivatives form robust hydrogen-bonding networks (e.g., graph set patterns described by Etter’s methodology), while the main compound’s crystal structure may rely on halogen-halogen or van der Waals interactions .

Actividad Biológica

2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone, with the CAS number 154258-17-0, is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₉H₇Cl₂FO

- Molecular Weight : 221.06 g/mol

- Structure : The compound features a chloro-substituted phenyl ring and an ethanone functional group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on halogenated phenyl derivatives suggest that the presence of chlorine and fluorine can enhance antibacterial efficacy against various pathogens. The specific activity of this compound against bacteria and fungi remains to be fully elucidated but aligns with trends observed in related compounds.

Inhibitory Effects on Enzymes

The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For example, it has been noted that halogenated compounds can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Study on VHL Inhibitors

A recent study explored the design of ligands targeting the von Hippel-Lindau (VHL) protein, a critical component in the regulation of hypoxia-inducible factors (HIFs). The study highlighted the importance of structural modifications in enhancing binding affinity and biological activity. While this compound was not the primary focus, its structural analogs demonstrated significant potency in stabilizing HIF-1α by inhibiting VHL-mediated degradation .

Anti-Amyloidogenic Activity

Another area of interest is the compound's potential role in amyloidogenesis prevention. Research into halogenated derivatives has shown promising results in inhibiting transthyretin (TTR) aggregation, a process implicated in amyloidosis. The anti-aggregation activity was assessed using fibril formation assays, indicating that modifications such as chlorination could enhance inhibitory effects against amyloid fibril formation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of substituted benzene derivatives, followed by halogenation steps. Key factors include:

- Solvent selection : Dichloromethane or chloroform for acylation due to their inertness.

- Temperature control : Low temperatures (0–5°C) during halogenation to minimize side reactions.

- Catalyst optimization : Lewis acids like AlCl₃ or FeCl₃ for electrophilic substitution.

Safety protocols for handling halogenating agents (e.g., Cl₂ gas) and waste disposal are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl at ~200 ppm).

- IR : Strong carbonyl stretch (~1700 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹) .

- Mass Spectrometry : Exact mass (e.g., 214.0464 Da) confirms molecular formula; fragmentation patterns reveal halogen loss (e.g., Cl/F elimination) .

- X-ray Crystallography : SHELXL (for refinement) and ORTEP-III (for visualization) resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data between studies of halogenated ethanones?

- Methodological Answer :

- Refinement Software : Use SHELXL to refine high-resolution data, adjusting parameters like thermal displacement .

- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to resolve discrepancies in intermolecular interactions .

- Cross-Validation : Compare results with ORTEP-III-generated models to ensure geometric accuracy .

Q. What strategies mitigate challenges in achieving regioselective halogenation during synthesis?

- Methodological Answer :

- Directing Groups : Install electron-donating groups (e.g., -OCH₃) to guide halogenation to specific positions.

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for selective C-Cl/F bond formation.

- Kinetic Control : Optimize reaction time and temperature to favor desired intermediates .

Q. How do researchers analyze conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in peak assignments.

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR .

Safety and Handling

Q. What are the critical safety protocols for handling this compound given its halogenated structure?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).

- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .

Applications in Organic Synthesis

Q. How is this compound utilized in the synthesis of bioactive heterocyclic compounds?

- Methodological Answer :

- Heterocycle Formation : React with hydrazines to form pyrazoles or with thioureas for thiazoles.

- Antibiotic Intermediates : Serve as a precursor in quinolone antibiotics via cyclocondensation.

- Biocatalysis : Enzymatic reduction (e.g., ketoreductases) yields chiral alcohols for pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.